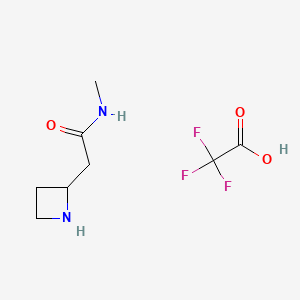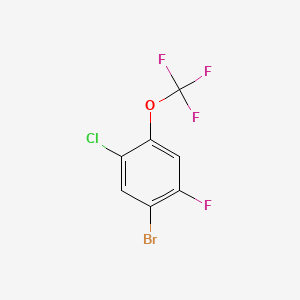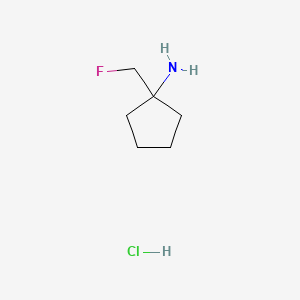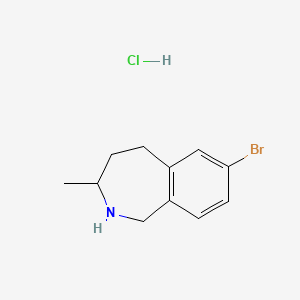![molecular formula C8H11ClF3NO2 B6608762 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 2866323-38-6](/img/structure/B6608762.png)
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (TFMBCH) is a novel pharmaceutical compound that has recently been developed for use in laboratory experiments. It is a trifluoromethylated derivative of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid, and is a powerful tool for scientists due to its unique properties. TFMBCH is an excellent reagent for organic synthesis, and has been used in a variety of scientific applications, including medicinal chemistry, drug discovery, and biochemistry.
科学研究应用
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, including pharmaceuticals, peptides, and small molecules. It has also been used in drug discovery and medicinal chemistry, as it is an excellent substrate for the synthesis of novel compounds. In addition, this compound has been used in biochemistry, as it is a powerful tool for studying the biochemical and physiological effects of compounds.
作用机制
The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that the trifluoromethyl group of this compound interacts with the carboxylic acid group, forming a stable complex that is resistant to hydrolysis. This complex is believed to be responsible for the unique properties of this compound, such as its ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). In addition, it has been shown to inhibit the growth of certain cancer cells, and to reduce the proliferation of certain bacteria.
实验室实验的优点和局限性
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, and is not easily hydrolyzed. In addition, it is a versatile reagent, and is suitable for use in a variety of organic synthesis reactions. However, it also has some limitations. It is not suitable for use in reactions involving proteins or other macromolecules, and it is not suitable for use in reactions involving sensitive substrates, such as nucleic acids.
未来方向
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a variety of potential future applications. It could be used in the development of new drugs, as it is an excellent reagent for organic synthesis. In addition, it could be used in the development of new diagnostic tests, as it has the potential to inhibit the growth of certain bacteria and cancer cells. Finally, it could be used in the development of new biotechnology tools, as it has the potential to be used for the study of biochemical and physiological effects of compounds.
合成方法
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be prepared using a variety of methods. The most common method involves the reaction of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid with trifluoromethanesulfonic anhydride (TFSA) in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as THF or DMF, at temperatures ranging from -20 to -40 °C. The reaction is typically complete within 30 minutes, and yields a product with a purity of >95%.
属性
IUPAC Name |
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-2-12(4-7)3-5(7)6(13)14;/h5H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVLMGWFJYJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C1(C2)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)


![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)


![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)


![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

